molecular formula C19H12N2O4S B3628103 N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide

N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide

Cat. No.: B3628103
M. Wt: 364.4 g/mol
InChI Key: KALGAGKLTLMRNC-UHFFFAOYSA-N
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Description

N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide: is a complex organic compound that features a unique combination of isoindoline, phenyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivative, which is then coupled with a phenyl derivative containing a thiophene carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoindoline moiety, potentially converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups to the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, this compound can serve as a probe or ligand in studies involving protein interactions or cellular signaling pathways.

Medicine: The potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents that target specific enzymes or receptors.

Industry: In the industrial sector, the compound may be utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism by which N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The isoindoline moiety can interact with proteins or enzymes, potentially inhibiting their activity. The phenyl and thiophene groups may contribute to the compound’s ability to modulate cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • N-[4-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)phenyl]-2-thiophenecarboxamide
  • N-[4-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-furancarboxamide
  • N-[4-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-pyridinecarboxamide

Uniqueness: The uniqueness of N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of targeted pharmaceuticals or advanced materials.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S/c22-17-14-8-7-13(10-15(14)18(23)21-17)25-12-5-3-11(4-6-12)20-19(24)16-2-1-9-26-16/h1-10H,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALGAGKLTLMRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide
Reactant of Route 4
N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide
Reactant of Route 5
N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide

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